2-(Cyclohexylsulfanyl)naphthalene

Description

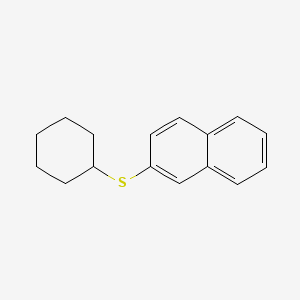

2-(Cyclohexylsulfanyl)naphthalene is a naphthalene derivative substituted at the 2-position with a cyclohexylsulfanyl group (–S–C₆H₁₁). The compound combines the aromatic π-system of naphthalene with the steric bulk and hydrophobic character of the cyclohexyl moiety. This structural arrangement confers unique physicochemical properties, such as reduced polarity compared to thiol-substituted analogs (e.g., 2-naphthalenethiol) and enhanced stability due to the sulfur atom’s electron-donating effects .

Properties

CAS No. |

59693-96-8 |

|---|---|

Molecular Formula |

C16H18S |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

2-cyclohexylsulfanylnaphthalene |

InChI |

InChI=1S/C16H18S/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15H,1-3,8-9H2 |

InChI Key |

XEGQSYUUXRIPNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)naphthalene typically involves the introduction of a cyclohexylsulfanyl group to the naphthalene ring. One common method is through the nucleophilic substitution reaction where a naphthalene derivative reacts with a cyclohexylthiol in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the naphthalene ring or the cyclohexylsulfanyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced naphthalene derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Cyclohexylsulfanyl)naphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of sulfur-containing compounds with biological systems.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylsulfanyl)naphthalene involves its interaction with various molecular targets. The sulfur atom in the cyclohexylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the naphthalene ring can undergo electrophilic aromatic substitution, allowing for further functionalization and interaction with other molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthalene Derivatives

*Calculated based on molecular formula.

- Steric and Electronic Effects: The cyclohexylsulfanyl group introduces significant steric hindrance compared to smaller substituents like –CH₃ or –SH. This bulkiness likely reduces solubility in polar solvents but enhances lipophilicity, making the compound more suitable for applications requiring non-aqueous environments .

- For example, pyrazole derivatives with cyclohexylsulfanyl groups form stable crystals via weak C–H···S and C–H···N interactions .

Reactivity and Functionalization

- Electrophilic Substitution : The electron-donating sulfanyl group activates the naphthalene ring toward electrophilic substitution, favoring reactions at the 1- and 4-positions. This contrasts with methyl-substituted naphthalenes, where the –CH₃ group exerts weaker activating effects .

- Oxidation Sensitivity : Unlike thiol (–SH) groups, which are prone to oxidation, the thioether (–S–) linkage in this compound offers greater stability under ambient conditions .

Pharmacological and Toxicological Profiles

Research Findings and Data Gaps

- Crystallography : While this compound’s crystal structure is unreported, related sulfanyl-pyridine and pyrazole compounds exhibit planar aromatic systems with chair-conformation cyclohexyl groups. These structures are stabilized by weak hydrogen bonds and π-stacking, suggesting similar packing behavior for the target compound .

- Synthetic Challenges : Evidence highlights the use of phosphorus oxychloride and dimethylformamide (DMF) in synthesizing sulfanyl-heterocycles, which could be adapted for naphthalene systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.